1-cyclohexyl-1H-imidazole spectroscopic data interpretation (NMR, IR, MS)
1-cyclohexyl-1H-imidazole spectroscopic data interpretation (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-cyclohexyl-1H-imidazole
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. 1-cyclohexyl-1H-imidazole is a molecule of interest, representing a common structural motif in medicinal chemistry. Its N-substituted imidazole core is a key pharmacophore, while the cyclohexyl group modulates properties like lipophilicity and metabolic stability. A precise understanding of its three-dimensional structure and electronic environment is therefore not merely academic but a critical prerequisite for predicting its behavior and function.
This guide provides a comprehensive, field-proven methodology for the spectroscopic data interpretation of 1-cyclohexyl-1H-imidazole. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. By understanding the "why" behind the data, researchers can develop a more intuitive and robust approach to structural elucidation for this and related heterocyclic compounds.
The Analytical Workflow: A Self-Validating Approach
The characterization of a molecule like 1-cyclohexyl-1H-imidazole relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. A discrepancy in one analysis demands reconciliation with the others, ensuring the final structural assignment is beyond reproach.
Our workflow is designed to logically deconstruct the molecule, starting with the proton framework, moving to the carbon backbone, identifying functional groups, and finally, confirming the overall mass and fragmentation pattern.
Caption: A logical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We will examine both ¹H and ¹³C NMR data to build a complete picture of the atomic framework.[1][2][3]
Molecular Structure and Atom Numbering
For clarity in our spectral assignments, the following numbering scheme for 1-cyclohexyl-1H-imidazole will be used.
Caption: Structure and numbering of 1-cyclohexyl-1H-imidazole.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).[3]
Expected ¹H NMR Data (Predicted, based on similar structures)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~7.5 - 7.7 | Singlet (s) | 1H | Most deshielded imidazole proton, situated between two electronegative nitrogen atoms.[4] |
| H-5 | ~7.0 - 7.2 | Singlet (s) | 1H | Less deshielded than H-2.[5] |
| H-4 | ~6.8 - 7.0 | Singlet (s) | 1H | Least deshielded imidazole proton.[5] |
| H-1' (Cyclohexyl CH) | ~3.9 - 4.2 | Triplet of Triplets (tt) | 1H | Methine proton directly attached to the imidazole nitrogen, deshielded by the ring. Split by adjacent axial and equatorial protons. |
| H-2', H-6' (eq) | ~2.0 - 2.2 | Multiplet (m) | 2H | Equatorial protons on the cyclohexyl ring adjacent to the point of attachment. |
| H-2', H-6' (ax) | ~1.8 - 1.9 | Multiplet (m) | 2H | Axial protons on the cyclohexyl ring adjacent to the point of attachment. |
| H-3', H-4', H-5' | ~1.2 - 1.8 | Multiplet (m) | 6H | Remaining cyclohexyl methylene protons, overlapping in a complex multiplet. |
Causality Behind the Shifts:
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Imidazole Protons: The protons on the imidazole ring are in the aromatic region (>6.5 ppm) due to the ring current effect.[4] Their relative chemical shifts (H-2 > H-5 > H-4) are dictated by the electron-withdrawing character of the adjacent nitrogen atoms. H-2 is uniquely positioned between both nitrogens, causing the most significant downfield shift.
-
Cyclohexyl Protons: The H-1' methine proton is significantly deshielded due to its direct attachment to the electronegative nitrogen of the imidazole ring. The remaining cyclohexyl protons appear in the typical aliphatic region (1-2 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[3]
Expected ¹³C NMR Data (Predicted, based on similar structures)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~135 - 138 | Most deshielded imidazole carbon, analogous to its attached proton.[6] |
| C-4 | ~128 - 130 | Aromatic carbon adjacent to one nitrogen. |
| C-5 | ~118 - 120 | Aromatic carbon adjacent to one nitrogen, typically upfield from C-4. |
| C-1' | ~55 - 60 | Methine carbon directly attached to nitrogen, significantly deshielded. |
| C-2', C-6' | ~32 - 35 | Methylene carbons adjacent to the methine carbon. |
| C-3', C-5' | ~25 - 27 | Methylene carbons beta to the methine carbon. |
| C-4' | ~24 - 26 | Methylene carbon gamma to the methine carbon. |
Expertise in Interpretation: The chemical shifts of the imidazole carbons are highly characteristic. C-2 is the most downfield, followed by C-4 and C-5. The attachment of the cyclohexyl group at N-1 has a modest electronic effect on these ring carbons compared to unsubstituted imidazole. The cyclohexyl carbon shifts are typical for a substituted cyclohexane ring.
Infrared (IR) Spectroscopy: Identifying Key Bonds and Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of the key functional groups that define 1-cyclohexyl-1H-imidazole.[7]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3100 - 3150 | C-H Stretch (Aromatic) | Weak-Medium | Corresponds to the C-H bonds on the imidazole ring.[8] |
| 2850 - 2950 | C-H Stretch (Aliphatic) | Strong | Characteristic strong absorptions from the numerous C-H bonds of the cyclohexyl group. |
| ~1670 | C=N Stretch | Medium | Vibration of the carbon-nitrogen double bond within the imidazole ring. |
| ~1500 - 1550 | C=C Stretch (Aromatic) | Medium-Strong | Ring stretching vibrations of the imidazole core.[9] |
| ~1250 | C-N Stretch | Medium | Stretching vibration of the bond between the cyclohexyl C-1' and the imidazole N-1. |
Trustworthiness of the Data: The most telling feature in the IR spectrum is the combination of aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹. The absence of a broad N-H stretch (typically found around 3300-3500 cm⁻¹) is critical confirmation that the imidazole is substituted at the N-1 position.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[10]
Molecular Ion:
-
Formula: C₉H₁₄N₂
-
Exact Mass: 150.1157 g/mol
-
Molecular Ion Peak (M⁺•): m/z = 150
Predicted Fragmentation Pathway
The primary fragmentation of the molecular ion will likely occur at the weakest bonds and lead to the formation of stable carbocations or radical cations. The bond between the imidazole ring and the cyclohexyl group is a prime candidate for cleavage.
Caption: Primary fragmentation pathways for 1-cyclohexyl-1H-imidazole.
Authoritative Grounding in Fragmentation:
-
Loss of the Cyclohexyl Group: The most prominent fragmentation is the cleavage of the N-C₁' bond. This can result in two major fragment ions:
-
Cyclohexyl cation ([C₆H₁₁]⁺) at m/z = 83: A very common and stable secondary carbocation.
-
Imidazole radical cation ([C₃H₄N₂]⁺•) at m/z = 68: The charge is retained by the aromatic imidazole ring.
-
-
Fragmentation within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically losing ethylene (C₂H₄, 28 Da) or other small neutral fragments, leading to a series of peaks at lower mass-to-charge ratios.[11]
-
Formation of m/z = 67: Loss of a cyclohexyl radical followed by the loss of a hydrogen atom from the imidazole ring results in an ion at m/z = 67.
The relative abundance of these fragments provides a characteristic "fingerprint" for the molecule. The base peak (most intense peak) is often the stable cyclohexyl cation at m/z = 83.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures are recommended.
Protocol 5.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 1-cyclohexyl-1H-imidazole and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.
Protocol 5.2: IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Record a background spectrum on the clean crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 5.3: Mass Spectrum Acquisition (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is volatilized in a high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[10]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion intensity versus m/z.
Conclusion
The structural elucidation of 1-cyclohexyl-1H-imidazole is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the key functional groups and the N-substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure. By integrating these datasets, researchers can achieve an unambiguous and trustworthy structural assignment, enabling further progress in drug development and chemical research.
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